molecular formula C17H22FNO4 B1463016 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid CAS No. 1158765-79-7

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid

Cat. No.: B1463016
CAS No.: 1158765-79-7
M. Wt: 323.4 g/mol
InChI Key: KEEUVLXBYIPQDV-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl substituent at the para position of the aromatic ring. This compound is structurally characterized by:

  • A Boc-piperidin-4-yl group at position 4, providing steric bulk and modulating solubility and pharmacokinetic properties.
  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enhancing stability during synthetic steps .

The Boc group facilitates selective deprotection during multi-step syntheses, while the fluorine atom enhances metabolic stability and binding affinity .

Preparation Methods

Stepwise Preparation Method

Boc Protection of 4-(2-bromophenyl)piperidine

  • Reagents and Conditions:

    • Starting material: 4-(2-bromophenyl)piperidine.
    • Boc reagent: Di-tert-butyl dicarbonate (Boc2O), approximately 1 molar equivalent.
    • Base: Alkali metal carbonate (e.g., sodium carbonate or potassium carbonate) or sterically hindered organic amine (e.g., diisopropylethylamine).
    • Solvent: Tetrahydrofuran (THF) or THF/water mixture.
    • Temperature: 10 °C to 30 °C.
    • Time: 1 to 6 hours or until completion.
  • Procedure:
    The bromophenyl piperidine is reacted with Boc2O in the presence of base to form tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

  • Isolation:
    The product is isolated by filtration, chromatography, or recrystallization.

Lithiation and Carboxylation to Introduce the Benzoic Acid Group

  • Reagents and Conditions:

    • Starting material: tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
    • Lithiation reagent: Alkyl lithium reagent (e.g., n-butyl lithium or tert-butyl lithium).
    • Solvent: Anhydrous THF.
    • Temperature: −100 °C to −60 °C.
    • Equivalents: 1.1 to 1.3 molar equivalents of alkyl lithium.
    • Time: 0.5 to 3 hours for lithiation.
    • Carboxylation: Addition of excess dry ice (solid CO2) portionwise over 1 to 4 hours.
    • Stirring: 6 to 24 hours after CO2 addition.
  • Procedure:
    The bromophenyl derivative undergoes metal-halogen exchange to form the aryllithium intermediate, which is then reacted with CO2 to form the carboxylate intermediate.

  • Isolation:
    The product, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, is isolated by conventional methods such as filtration, chromatography, or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield/Notes
Boc Protection Di-tert-butyl dicarbonate, Na2CO3 or DIPEA, THF 10 – 30 1 – 6 hours High conversion, product isolated by recrystallization
Lithiation and Carboxylation n-BuLi or t-BuLi, anhydrous THF, dry ice −100 to −60 0.5 – 3 h lithiation; 1–4 h CO2 addition; 6–24 h stirring Substantial completion, isolated by filtration/chromatography

Additional Notes on Reaction Optimization

  • The Boc protection step benefits from mild temperatures to avoid side reactions and decomposition.
  • Use of sterically hindered organic bases can improve selectivity and yield.
  • The lithiation step requires strictly anhydrous and low-temperature conditions to maintain the reactive aryllithium species.
  • The carboxylation with dry ice is done portionwise to control the reaction exotherm and ensure full conversion.
  • Purification techniques such as recrystallization from appropriate solvents or chromatography are essential to obtain pure acid suitable for further use.

Comparative Analysis with Related Synthetic Routes

Other synthetic methods for related piperidine derivatives involve similar Boc protection steps and amidation or alkylation reactions, but the unique aspect here is the lithiation-carboxylation sequence to install the fluorobenzoic acid moiety directly on the aromatic ring.

Summary Table of Key Reagents and Conditions

Reagent/Material Role Typical Amounts/Equivalents Solvent Temperature Range (°C) Reaction Time
4-(2-bromophenyl)piperidine Starting material 1 eq THF or THF/water 10 – 30 1 – 6 hours
Di-tert-butyl dicarbonate (Boc2O) Boc protecting agent ~1 eq THF or THF/water 10 – 30 1 – 6 hours
Sodium carbonate or potassium carbonate Base ~1 eq THF or THF/water 10 – 30 Concurrent with Boc protection
Alkyl lithium reagent (n-BuLi or t-BuLi) Lithiation reagent 1.1 – 1.3 eq Anhydrous THF −100 to −60 0.5 – 3 hours
Dry ice (solid CO2) Carboxylation reagent Excess Anhydrous THF −60 to 0 1 – 4 hours addition, then 6 – 24 hours stirring

Research Findings and Industrial Relevance

  • The described method offers an efficient, scalable route for producing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-fluorobenzoic acid with good yields and purity.
  • The process reduces the number of steps compared to older methods and avoids harsh conditions or expensive catalysts.
  • The compound is a key intermediate for the synthesis of ampreloxetine and related pharmaceutical agents.
  • The use of Boc protection ensures stability of the piperidine nitrogen during lithiation and carboxylation.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Intermediate for Drug Synthesis

One of the primary applications of 4-(1-(tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is as an intermediate in the synthesis of pharmacologically active molecules. For instance, it is utilized in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension . The compound's ability to participate in various chemical reactions enhances its utility in drug discovery and development.

1.2 Derivatives and Analogues

The compound can be modified to create derivatives that exhibit different pharmacological profiles. For example, by altering the substituents on the piperidine ring or the benzoic acid moiety, researchers can develop analogues that may offer improved efficacy or reduced side effects compared to existing drugs . This adaptability is crucial for optimizing therapeutic agents.

Synthesis and Chemical Reactions

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Piperidine Derivatives : The tert-butoxycarbonyl (Boc) protecting group is often used to facilitate the formation of piperidine derivatives under mild conditions.
  • Fluorination : Introduction of fluorine at the 2-position of the benzoic acid moiety can be achieved through electrophilic aromatic substitution reactions .

2.2 Reaction Conditions

The compound can undergo various reactions such as nucleophilic substitutions and reductive aminations, which are essential for producing more complex structures from simpler starting materials . The choice of solvents, temperature, and catalysts can significantly influence yield and purity.

Case Studies and Research Findings

3.1 Case Study: Ampreloxetine Synthesis

Research has demonstrated that this compound serves as a crucial intermediate in synthesizing ampreloxetine. In a study involving its preparation, various reaction conditions were optimized to enhance yield while minimizing by-products . The findings highlighted the importance of selecting appropriate solvents and reagents to achieve high purity levels.

3.2 Bioactivity Assessments

Recent studies have focused on evaluating the bioactivity of compounds derived from this compound. These assessments often include binding affinity studies at specific receptors, providing insights into their potential therapeutic applications . Such evaluations are critical for advancing drug candidates through preclinical testing phases.

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisUsed in ampreloxetine production
Derivative SynthesisCreation of analogues with varied pharmacological profilesPotential for improved efficacy
Synthetic PathwaysMulti-step synthesis involving piperidine derivativesOptimized reaction conditions
Bioactivity AssessmentsEvaluating receptor binding affinitiesInsights into therapeutic potential

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The semi-flexible linker provided by this compound allows for optimal spatial orientation of the ligands, enhancing the efficiency of ubiquitination and degradation of the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid and analogous compounds:

Compound Name Key Structural Features Functional Differences Applications/Synthetic Relevance
This compound - 2-Fluorobenzoic acid
- Boc-piperidin-4-yl at position 4
- Free carboxylic acid enables conjugation
- Fluorine at position 2 enhances polarity
Likely intermediate for kinase inhibitors or PROTACs
4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-3-(trifluoromethoxy)benzoic acid (189) - 3-Trifluoromethoxy group
- Piperidin-4-ylmethyl linker
- Trifluoromethoxy increases lipophilicity
- Methylene spacer alters steric accessibility
PfPK6 inhibitor (anti-malarial activity; IC₅₀ = 12 nM)
5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (Compound 11) - Boronic acid at position 5
- Boc-aminomethyl substituent
- Boronic acid enables Suzuki-Miyaura cross-coupling
- Aminomethyl group adds nucleophilicity
Intermediate for synthesizing carbamic acid esters via Suzuki coupling (e.g., compound 13 in )
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid - Difluorinated piperidine
- Acetic acid side chain
- Difluoro substitution enhances metabolic resistance
- Shorter chain reduces steric hindrance
Intermediate for fluorinated drug candidates (e.g., kinase inhibitors)
tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate - Acid chloride derivative
- Chloro-oxoethyl substituent
- Reactive acyl chloride facilitates nucleophilic substitutions Precursor for amide bond formation (e.g., peptide coupling)

Structural and Functional Analysis

(i) Substituent Effects on Reactivity

  • Fluorine Position: The 2-fluoro substituent in the target compound increases electron-withdrawing effects, stabilizing the carboxylate anion and enhancing solubility compared to non-fluorinated analogs (e.g., compound 189 in has a 3-trifluoromethoxy group, which is more lipophilic) .
  • Boc Protection : The Boc group in all listed compounds prevents undesired side reactions (e.g., amine oxidation) but requires acidic conditions for removal, limiting compatibility with acid-sensitive functionalities .

Research Findings and Implications

  • Synthetic Efficiency : highlights the utility of boronic acid intermediates (e.g., compound 11 ) for rapid diversification, a strategy that could be applied to the target compound via functionalization of the benzoic acid moiety .
  • Metabolic Stability : Fluorination at position 2 (target compound) versus position 4 (compound 13 in ) may lead to divergent metabolic pathways, with ortho-fluorination generally offering greater resistance to cytochrome P450 oxidation .

Biological Activity

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzoic acid moiety. Its molecular formula is C15H20FNO2C_{15}H_{20}FNO_2, and it has a molecular weight of approximately 265.33 g/mol.

The biological activity of this compound can be attributed to its interactions with various biological targets, particularly enzymes involved in neurotransmission. Research indicates that derivatives of fluorobenzoic acid exhibit significant inhibition of cholinesterases, which are critical enzymes for neurotransmitter regulation.

Cholinesterase Inhibition

A study synthesized several derivatives of 4-fluorobenzoic acid to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that certain derivatives had comparable IC50 values to tacrine, a known AChE inhibitor, indicating potential therapeutic applications in treating Alzheimer's disease and other cholinergic dysfunctions .

Table 1: Inhibition Potency of 4-Fluorobenzoic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity
4-(1-(Boc)piperidin-4-YL)-2-fluorobenzoic acidAChE0.29High
4dBChE1.18Moderate
TacrineAChE0.25-

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Study 1: Neuroprotective Effects

In a recent study, the neuroprotective effects of the compound were assessed in animal models of neurodegeneration. The results indicated that treatment with the compound led to improved cognitive functions and reduced neuronal loss in models induced by neurotoxic agents.

Case Study 2: Antitumor Activity

Another study investigated the antitumor activity of related compounds in cancer cell lines. The compound demonstrated selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells while sparing normal cell lines, suggesting a potential role in targeted cancer therapy .

Q & A

Q. What are the key synthetic routes for preparing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-fluorobenzoic acid?

Basic Question
The compound is typically synthesized via multi-step routes involving:

  • Boc-protection of piperidine : A tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using Boc-anhydride or similar reagents under basic conditions .
  • Suzuki-Miyaura coupling : A boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) is coupled with a halopyridine or aryl halide using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tert-butyl XPhos) under inert atmospheres .
  • Hydrogenation : Selective hydrogenation of intermediates under acidic conditions (e.g., HCl/dioxane) to remove protective groups or reduce double bonds .

Key Reference Conditions :

  • Reaction times: 5.5–72 hours depending on the step .
  • Catalytic systems: Pd(OAc)₂ with cesium carbonate in tert-butanol at 40–100°C .

Q. How can researchers optimize Suzuki coupling yields for intermediates in this synthesis?

Advanced Question
Optimization strategies include:

  • Catalyst selection : Palladium diacetate with tert-butyl XPhos ligand improves coupling efficiency compared to other Pd catalysts .
  • Inert atmosphere : Strict control of oxygen/water levels minimizes catalyst deactivation .
  • Base choice : Cesium carbonate enhances reactivity in polar solvents like acetonitrile .
  • Temperature gradients : Stepwise heating (40–100°C) balances reaction rate and side-product formation .

Contradiction Note : One study reported a 72-hour reaction time for coupling , while others achieved similar yields in shorter durations . To resolve this, pre-activation of boronic acids or microwave-assisted synthesis may reduce time .

Q. What analytical methods validate the purity and structure of this compound?

Basic Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl) and fluorobenzoic acid substitution patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 338.15) .

Q. How should Boc deprotection be performed without degrading the fluorobenzoic acid moiety?

Advanced Question

  • Acidic conditions : Use HCl in 1,4-dioxane (25 hours, 20–50°C) for selective Boc removal . Avoid strong acids (e.g., TFA) to prevent defluorination.
  • Neutralization : Post-deprotection, neutralize with potassium carbonate to stabilize the free piperidine .
  • Monitoring : Track deprotection via TLC (Rf shift) or in situ IR spectroscopy (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. How can computational methods improve reaction design for this compound?

Advanced Question

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states in Suzuki coupling) using density functional theory (DFT) .
  • Data-driven optimization : ICReDD’s approach integrates experimental data with machine learning to identify optimal conditions (e.g., solvent polarity, temperature ranges) .
  • Virtual screening : Simulate alternative reagents (e.g., aryl chlorides vs. bromides) to reduce trial-and-error experimentation .

Q. What are common side products, and how can they be mitigated?

Advanced Question

  • Deborylation : Occurs during Suzuki coupling if boronic acids are unstable. Mitigate by using pinacol ester derivatives .
  • Piperidine ring oxidation : Minimize by conducting hydrogenation steps under controlled H₂ pressure and low temperatures .
  • Fluorine displacement : Avoid nucleophilic bases (e.g., NaOH) in aqueous conditions .

Q. How do stability studies inform storage conditions for this compound?

Basic Question

  • Thermal stability : Decomposition observed at >50°C; store at 2–8°C .
  • Light sensitivity : Protect from UV exposure to prevent fluorobenzene ring degradation .
  • Moisture sensitivity : Store under nitrogen or desiccated conditions to prevent Boc-group hydrolysis .

Q. What scalable reactor designs are suitable for large-scale synthesis?

Advanced Question

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
  • Microwave-assisted systems : Reduce reaction times for Suzuki coupling by 50–70% .
  • Safety considerations : Use pressure-rated vessels for hydrogenation steps .

Q. How to address contradictory data in reaction yields across studies?

Advanced Question

  • Reproducibility checks : Verify solvent purity, catalyst lot variability, and moisture levels .
  • Design of Experiments (DoE) : Statistically analyze factors (e.g., temperature, stoichiometry) to identify critical variables .
  • Cross-validation : Compare NMR/LC-MS data from independent labs to confirm structural assignments .

Q. What alternative synthetic routes exist if traditional methods fail?

Advanced Question

  • Mitsunobu reaction : For coupling piperidine derivatives to fluorobenzoic acid using DEAD/PPh₃ .
  • Enzymatic catalysis : Lipases or esterases for selective Boc deprotection under mild conditions .
  • Electrochemical synthesis : Direct arylation via C-H activation to bypass boronic acid intermediates .

Properties

IUPAC Name

2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEUVLXBYIPQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678253
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158765-79-7
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid

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